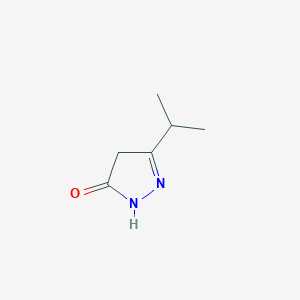

3-isopropyl-1H-pyrazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4(2)5-3-6(9)8-7-5/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQHEVSBIIZUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593782 | |

| Record name | 5-(Propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29211-67-4 | |

| Record name | 5-(Propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A General Overview of Pyrazolone Heterocycles in Academic Inquiry

Pyrazolone (B3327878) and its derivatives represent a significant class of five-membered heterocyclic compounds that have been a cornerstone of medicinal chemistry for over a century. jmchemsci.com These structures are characterized by a pyrazole (B372694) ring containing a carbonyl group, a feature that imparts a rich chemical reactivity and a wide spectrum of biological activities. jmchemsci.com

Historically, the journey of pyrazolones began with the synthesis of antipyrine (B355649) in the late 19th century, a discovery that unveiled their potent analgesic and antipyretic properties. This initial breakthrough spurred extensive research, leading to the development of a plethora of pyrazolone-based compounds with diverse therapeutic applications. In contemporary research, the pyrazolone nucleus is a privileged scaffold, frequently employed in the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. jmchemsci.comresearchgate.netnih.gov

The synthetic accessibility and the ease of functionalization of the pyrazolone ring make it an attractive template for combinatorial chemistry and drug discovery programs. Researchers continue to explore the chemical space around this scaffold, synthesizing new derivatives and evaluating their potential to address a myriad of health challenges.

The Significance of the 3 Isopropyl 1h Pyrazol 5 4h One Scaffold

Direct Synthesis Approaches for this compound

The most fundamental approach to constructing the this compound core involves the formation of the pyrazole ring through cyclization reactions.

Cyclization Reactions involving Hydrazine (B178648) Derivatives and β-Keto Esters

A prevalent and efficient method for the synthesis of this compound is the condensation reaction between a hydrazine derivative and a β-keto ester. In this reaction, the hydrazine molecule reacts with the two carbonyl groups of the β-keto ester to form the heterocyclic pyrazolone ring.

A key starting material for this synthesis is an ethyl ester of a β-keto acid, specifically ethyl 4-methyl-3-oxopentanoate (B1262298). The reaction with hydrazine hydrate (B1144303) proceeds via a cyclocondensation mechanism, where the nucleophilic nitrogen atoms of hydrazine attack the electrophilic carbonyl carbons of the β-keto ester. This is followed by an intramolecular dehydration step, leading to the formation of the stable pyrazolone ring.

The general scheme for this reaction is as follows:

Ethyl 4-methyl-3-oxopentanoate + Hydrazine hydrate → this compound + Ethanol + Water

This method is widely utilized due to its relatively straightforward procedure, high yields, and the ready availability of the starting materials. Variations of this synthesis can be employed to introduce substituents onto the pyrazole ring by using substituted hydrazines.

Derivatization Strategies for this compound Analogues

The versatility of the this compound scaffold lies in its susceptibility to a wide range of derivatization reactions, allowing for the synthesis of a vast library of analogues with diverse functionalities.

Azo Coupling Reactions for Novel Chromophores and Dyes

The active methylene (B1212753) group at the C4 position of the pyrazolone ring is particularly reactive and serves as a key site for electrophilic substitution reactions. Azo coupling, the reaction with a diazonium salt, is a classic example of such a transformation. This reaction leads to the formation of highly colored azo dyes, which have found extensive applications in various industries.

The diazonium salt, typically prepared by the diazotization of a primary aromatic amine, acts as the electrophile. The reaction proceeds via an electrophilic attack of the diazonium ion on the electron-rich C4 position of the pyrazolone ring. The resulting azo compounds are characterized by the presence of the -N=N- chromophore, which is responsible for their vibrant colors. The specific color of the dye can be modulated by the nature of the substituents on both the pyrazolone ring and the aromatic ring of the diazonium salt.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aryl Diazonium Salt | Azo Dye |

Knoevenagel Condensation and Other C-Alkylation/Acylation Approaches

The reactivity of the C4 position also allows for Knoevenagel condensation reactions with aldehydes and ketones. This base-catalyzed reaction involves the deprotonation of the active methylene group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The subsequent dehydration of the aldol-type intermediate yields a C4-substituted pyrazolone derivative.

This methodology is a powerful tool for introducing a wide variety of substituents at the C4 position, leading to the synthesis of compounds with diverse steric and electronic properties. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various benzaldehydes in the presence of a catalyst like sodium acetate (B1210297) can produce 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). nih.gov

Furthermore, direct C-alkylation and C-acylation at the C4 position can be achieved using appropriate alkylating or acylating agents under basic conditions. These reactions provide alternative routes to introduce functional groups at this key position.

Glycosylation Reactions for Bioconjugate Synthesis

The introduction of carbohydrate moieties onto the pyrazolone scaffold through glycosylation reactions is a significant strategy for the synthesis of bioconjugates. These reactions typically involve the N-glycosylation at the N1 position of the pyrazole ring or O-glycosylation at the C5-hydroxyl group of the tautomeric form.

Glycosylation can enhance the solubility and bioavailability of the parent compound and can also be used to target specific biological receptors. The synthesis often involves the reaction of the pyrazolone with an activated sugar donor, such as a glycosyl halide or a glycosyl trichloroacetimidate, in the presence of a suitable promoter.

Heterocyclic Annulation and Ring Fusions (e.g., Pyrazolo[3,4-d]pyrimidines)

The pyrazolone ring can serve as a building block for the construction of more complex fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines. These bicyclic heterocycles are of significant interest due to their diverse biological activities.

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of a 4-formyl-1H-pyrazole-3-carboxylate derivative with hydrazine or methylhydrazine. umich.edu The formyl and ester groups at adjacent positions on the pyrazole ring are suitably positioned to undergo cyclocondensation with the hydrazine, leading to the formation of the fused pyrimidine (B1678525) ring. The specific reaction conditions and the nature of the substituents on the starting pyrazole determine the final structure of the pyrazolo[3,4-d]pyrimidine derivative.

Nucleophilic Substitution and Electrophilic Functionalization Strategies

The pyrazolone ring is a versatile substrate amenable to both nucleophilic and electrophilic attack, allowing for extensive functionalization. Electrophilic functionalization at the C4 position is a common strategy, leveraging the nucleophilic character of this carbon, especially in the enol tautomer.

A notable example of electrophilic functionalization is the thiocyanation of pyrazoles. While various methods exist for the thiocyanation of heteroaromatic compounds, the specific application to pyrazoles has been explored to create 4-thiocyanated derivatives. beilstein-journals.org For instance, researchers have developed a method for the direct thiocyanation of pyrazolin-5-ones using potassium persulfate (K₂S₂O₈) to promote the reaction with ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) at room temperature. beilstein-journals.org Another approach utilizes PhICl₂ and NH₄SCN for the oxidative thiocyanation of pyrazoles, yielding 4-functionalized products. beilstein-journals.org The optimization of this reaction found that using 2.0 equivalents of both PhICl₂ and NH₄SCN in toluene (B28343) at 0°C under a nitrogen atmosphere provided the best results. beilstein-journals.org

The pyrazole nucleus, particularly aminopyrazoles, can also undergo C-H thiocyanation using hydrogen peroxide as a benign oxidizing agent in an additive- and metal-free methodology. beilstein-journals.org These strategies highlight the capacity for direct electrophilic functionalization on the pyrazole core to introduce valuable functional groups.

Green Chemistry Approaches in Synthesis (e.g., Solvent-Free Multi-Component Reactions)

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives, with a strong emphasis on multi-component reactions (MCRs), use of aqueous media, and solvent-free conditions. MCRs are particularly advantageous as they enhance efficiency by combining several steps into a single pot operation, thereby reducing waste, energy consumption, and reaction times. semanticscholar.org

One prominent green approach is the synthesis of dihydropyrano[2,3-c]pyrazoles, which are fused heterocyclic compounds derived from pyrazolones. Several catalyst-free, four-component condensation reactions have been reported, reacting aromatic aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) in refluxing water to produce the desired pyranopyrazole derivatives in good to excellent yields. semanticscholar.org Ultrasound irradiation has also been employed to accelerate these reactions in water, achieving high yields in significantly shorter times. semanticscholar.org

Solvent-free conditions represent another cornerstone of green pyrazole synthesis. For instance, highly substituted pyrano[2,3-c]pyrazoles have been synthesized via a five-component, solvent-free reaction catalyzed by montmorillonite (B579905) K10 at 65–70 °C. mdpi.com Similarly, various catalysts, including the bifunctional pyrrolidine-acetic acid catalyst, have been used to promote three-component, solvent-free reactions under microwave irradiation to yield fused pyran-pyrazole derivatives. mdpi.com Other green catalysts reported for these transformations include sodium gluconate and strontium ferrite (B1171679) (SrFe₁₂O₁₉) magnetic nanoparticles, the latter allowing for easy catalyst recovery. rsc.org

These methodologies underscore a shift towards more sustainable and environmentally benign synthetic routes for complex pyrazole-based molecules.

Regiocontrolled Methylation and Other Alkylation Reactions

The N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, presents a significant regioselectivity challenge due to the presence of two distinct nitrogen atoms (N1 and N2). The development of methods to control the site of alkylation is crucial for the synthesis of specific isomers with desired biological activities.

Traditionally, N-alkylation of 3-substituted pyrazoles under basic conditions preferentially occurs at the N1 position due to steric and electronic factors. thieme-connect.com However, strategies have been devised to favor the formation of the sterically more hindered N2-alkylated products. One successful approach involves the use of magnesium-based catalysts. thieme-connect.comthieme-connect.com It was discovered that while standard basic conditions (like K₂CO₃ in DMSO) yield the N1-isomer, using magnesium ethoxide (Mg(OEt)₂) as the base dramatically reverses the selectivity in favor of the N2-isomer. thieme-connect.com Further optimization led to the use of catalytic amounts of MgBr₂ or MgCl₂ with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), achieving high N2-regioselectivity (up to 98:2 N2/N1). thieme-connect.com This selectivity is proposed to arise from the coordination of magnesium to both the pyrazole nitrogen and the amide or ester group of the alkylating agent. thieme-connect.com

The following table summarizes the effect of different Lewis acid catalysts on the regioselectivity of the alkylation of 3-phenyl-1H-pyrazole with 2-bromo-N,N-dimethylacetamide.

| Catalyst (mol%) | Base | N2/N1 Ratio | Conversion (%) |

| None | DBU | 3:97 | 60 |

| ZnCl₂ (50) | DBU | 76:24 | 95 |

| AlCl₃ (50) | DBU | 89:11 | 95 |

| MgCl₂ (50) | DBU | 98:2 | 95 |

Data sourced from Synlett, 2019. thieme-connect.com

Beyond magnesium catalysis, rhodium-catalyzed asymmetric allylic alkylation of pyrazol-5-ones with internal alkynes has been developed to create functionalized products with an all-carbon quaternary stereocenter at the C4 position. rsc.org This method offers high yields and good regiocontrol. rsc.org Furthermore, catalyst-free Michael additions have been designed to achieve highly regioselective N1-alkylation (>99.9:1) for a range of pyrazole substrates bearing diverse functional groups. acs.org

Trifluoromethylthiolation of Pyrazolin-5-ones

The introduction of a trifluoromethylthio (SCF₃) group into organic molecules can significantly enhance their metabolic stability and lipophilicity, making it a valuable modification in drug discovery. A novel and efficient method for the C4-trifluoromethylthiolation of pyrazolin-5-ones has been developed using an electrophilic source of CF₃S⁺. nih.govacs.org

This reaction is promoted by bismuth(III) chloride (BiCl₃) and uses N-(Trifluoromethylthio)aniline (PhNHSCF₃) as the trifluoromethylthiolating agent. nih.govacs.org The proposed mechanism involves the keto-enol tautomerization of the pyrazolin-5-one. The resulting enolate then undergoes an electrophilic attack by the CF₃S⁺ species, which is activated by the bismuth(III) catalyst, to furnish the desired 4-((trifluoromethyl)thio)-1H-pyrazol-5-ol derivative. nih.govacs.org

The reaction proceeds smoothly and provides fair to excellent yields for a range of substituted pyrazolin-5-ones. nih.gov The methodology tolerates various functional groups, including halogens (F, Cl, Br) on the N-phenyl ring, which allows for further synthetic modifications. nih.gov

Below is a table showcasing the yields of various trifluoromethylthiolated pyrazolin-5-one derivatives.

| R¹ | R² | Product | Yield (%) |

| Phenyl | Methyl | 3a | 92 |

| 4-Fluorophenyl | Methyl | 3i | 95 |

| 4-Bromophenyl | Methyl | 3j | 90 |

| 4-Chlorophenyl | Methyl | 3k | 93 |

| 2-Chlorophenyl | Methyl | 3l | 88 |

| N-Methyl | Methyl | 1n | 91 |

Data sourced from ACS Omega, 2017. nih.govacs.org

This bismuth-promoted reaction expands the toolkit for creating complex fluorinated heterocyclic compounds derived from pyrazolin-5-ones. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Isopropyl 1h Pyrazol 5 4h One

Tautomerism and Isomeric Forms

Experimental and Theoretical Elucidation of Azo-Hydrazo Tautomerism

When 3-isopropyl-1H-pyrazol-5(4H)-one is coupled with a diazonium salt, the resulting 4-arylazo derivative can exhibit azo-hydrazo tautomerism. The azo tautomer contains an -N=N- double bond, while the hydrazo tautomer features a C=N-NH- linkage. The position of this equilibrium is a critical determinant of the compound's color and stability.

Experimental elucidation of this tautomerism is often achieved through spectroscopic techniques. UV-Vis spectroscopy is a powerful tool, as the azo and hydrazo forms typically exhibit distinct absorption maxima. mdpi.comub.edu For instance, in studies of related pyrazolone (B3327878) azo dyes, the hydrazone form is often found to be dominant, particularly in polar solvents. clockss.org The presence of an intramolecular hydrogen bond between the N-H of the hydrazone and the pyrazolone carbonyl oxygen can further stabilize this tautomer.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 15N NMR, provides invaluable information about the tautomeric equilibrium. The chemical shifts of the protons and carbons in the vicinity of the tautomeric groups are sensitive to the electronic environment and can be used to distinguish between the azo and hydrazo forms. For example, the hydrazone proton typically appears as a downfield signal in the 1H NMR spectrum. youtube.com

Theoretical calculations, such as Density Functional Theory (DFT), complement experimental findings by providing insights into the relative stabilities of the tautomers. These calculations can predict the most stable tautomer in the gas phase and in different solvents, offering a deeper understanding of the factors governing the equilibrium. researchgate.net

Table 1: Spectroscopic Data for Azo-Hydrazo Tautomerism in a Related Pyrazolone System

| Tautomer | Spectroscopic Method | Key Observation | Reference |

| Hydrazo Form | 1H NMR | Downfield proton signal | youtube.com |

| Hydrazo Form | UV-Vis | Distinct absorption maximum | mdpi.comub.edu |

| Azo Form | 15N NMR | Characteristic chemical shifts | vanderbilt.edu |

Impact of Substituents on Tautomeric Equilibrium

The nature of the substituent at the 3-position of the pyrazolone ring, in this case, the isopropyl group, plays a role in the tautomeric equilibrium. Electron-donating groups at the C-3 position are known to shift the equilibrium towards the CH form. While specific quantitative data for the 3-isopropyl group is not extensively documented in readily available literature, general principles of substituent effects on pyrazolone tautomerism suggest that the electron-donating nature of the isopropyl group would influence the electron density distribution within the ring and thereby affect the relative stabilities of the tautomeric forms.

Reactivity of the Active Methylene (B1212753) Group

The CH2 group at the C-4 position of this compound is an active methylene group due to its position between two electron-withdrawing carbonyl and imine functionalities. This makes the protons on this carbon acidic and the carbon itself nucleophilic, rendering it susceptible to a variety of reactions.

A prominent reaction of the active methylene group is the Knoevenagel condensation . This reaction involves the condensation of the pyrazolone with aldehydes or ketones in the presence of a basic catalyst to form an arylidene or alkylidene derivative. nih.govusm.my For example, the reaction of a pyrazolone with an aromatic aldehyde leads to the formation of a 4-arylmethylene-3-isopropyl-1H-pyrazol-5(4H)-one. These products are often highly colored and are used as dyes and pigments.

The active methylene group also readily participates in Michael additions . In this reaction, the pyrazolone acts as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a versatile method for carbon-carbon bond formation. Tandem Knoevenagel condensation followed by a Michael addition is also a known synthetic strategy. nih.gov

Furthermore, the active methylene group can undergo alkylation and acylation . Alkylation with alkyl halides in the presence of a base introduces an alkyl group at the C-4 position. mdpi.com Similarly, acylation with acyl chlorides or anhydrides introduces an acyl group at the same position. The choice of reaction conditions is crucial to control the regioselectivity of these reactions, as N- and O-alkylation/acylation can also occur.

Table 2: Representative Reactions of the Active Methylene Group in Pyrazolones

| Reaction Type | Reagents | Product Type | Reference |

| Knoevenagel Condensation | Aromatic Aldehyde, Base | 4-Arylmethylene pyrazolone | nih.govusm.my |

| Michael Addition | α,β-Unsaturated Ketone | 4-(3-Oxoalkyl)pyrazolone | nih.gov |

| Alkylation | Alkyl Halide, Base | 4-Alkylpyrazolone | mdpi.com |

| Acylation | Acyl Chloride, Base | 4-Acylpyrazolone | nih.gov |

Oxidation-Reduction Chemistry

The pyrazolone ring system can undergo both oxidation and reduction reactions, although specific studies on this compound are limited. The presence of the C=N and C=O bonds, as well as the active methylene group, provides sites for such transformations.

Oxidation of pyrazolones can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, oxidation can result in the formation of dimeric structures or ring-opened products.

Reduction of the carbonyl group in pyrazolones can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH4). cardiff.ac.uk This would lead to the corresponding pyrazol-5-ol. The C=N bond can also be susceptible to reduction under certain conditions. Selective reduction of one functional group in the presence of others is a key challenge in the synthesis of pyrazolone derivatives.

Functional Group Interconversions

The pyrazolone ring of this compound can serve as a scaffold for the synthesis of other heterocyclic systems through functional group interconversions and ring transformation reactions. For instance, the pyrazolone ring can be a precursor for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]quinazolines. nih.gov

Ring transformation reactions of related heterocyclic systems, such as 3-methyl-5-nitropyrimidin-4(3H)-one, demonstrate the potential for the pyrazolone ring to act as a synthon for the construction of other azaheterocycles like pyridines and pyrimidines. nih.govresearchgate.net While direct examples with this compound are not readily found, these transformations highlight the potential synthetic utility of the pyrazolone core.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 3-isopropyl-1H-pyrazol-5(4H)-one, both ¹H and ¹³C NMR are critical for confirming the connectivity of the atoms and for investigating the potential for tautomerism.

Pyrazolones can exist in several tautomeric forms, including the CH, OH, and NH forms. spectrabase.com The predominant tautomer in solution is often influenced by the solvent and the nature of the substituents. mdpi.comnih.gov In the case of this compound, an equilibrium between the this compound (NH form), 5-isopropyl-1,2-dihydro-3H-pyrazol-3-one (CH form), and 3-isopropyl-1H-pyrazol-5-ol (OH form) is possible. The analysis of chemical shifts and coupling constants in ¹H and ¹³C NMR spectra allows for the identification of the major tautomeric form present under specific conditions.

Expected ¹H NMR Data:

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the isopropyl group protons and the protons on the pyrazolone (B3327878) ring. The methine proton of the isopropyl group would appear as a septet, coupled to the six equivalent methyl protons, which would present as a doublet. The protons on the pyrazolone ring, specifically the CH₂ group at the C4 position and the NH proton, would exhibit chemical shifts dependent on the solvent and the tautomeric form.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum will complement the ¹H NMR data, showing resonances for the carbonyl carbon (C5), the C3 carbon attached to the isopropyl group, the C4 methylene (B1212753) carbon, and the two distinct carbons of the isopropyl substituent. The chemical shift of the C5 carbon is particularly indicative of the tautomeric form, with a clear distinction between the keto form and the enol form. nih.gov

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (isopropyl) | ~ 2.5 - 3.0 | Septet | ~ 7.0 |

| CH₃ (isopropyl) | ~ 1.2 - 1.4 | Doublet | ~ 7.0 |

| CH₂ (C4) | ~ 3.0 - 3.5 | Singlet | - |

| NH (N1) | Variable (broad) | Singlet | - |

Interactive Data Table: Expected ¹H NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (C5) | ~ 170 - 180 |

| C-N (C3) | ~ 150 - 160 |

| CH₂ (C4) | ~ 40 - 50 |

| CH (isopropyl) | ~ 25 - 35 |

| CH₃ (isopropyl) | ~ 20 - 25 |

Interactive Data Table: Expected ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to display characteristic absorption bands for the carbonyl group, N-H bonds, and C-H bonds. The precise position of the carbonyl (C=O) stretching vibration can provide further evidence for the predominant tautomeric form, as intramolecular hydrogen bonding in the OH-tautomer would shift the C=O absorption to a lower frequency compared to the keto form. researchgate.net

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3300 | Medium, broad |

| C-H stretch (sp³) | 2850 - 3000 | Medium to strong |

| C=O stretch | 1680 - 1720 | Strong |

| C=N stretch | 1590 - 1650 | Medium |

| N-H bend | 1500 - 1600 | Medium |

Interactive Data Table: Expected IR Absorption Bands for this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

The fragmentation pattern would likely involve the loss of the isopropyl group, as well as cleavage of the pyrazolone ring. The study of these fragments can help to confirm the proposed structure.

Expected Fragmentation Pattern:

Molecular Ion [M]⁺: The peak corresponding to the intact molecule.

[M - 43]⁺: Loss of the isopropyl group (C₃H₇).

Other fragments: Resulting from the cleavage of the heterocyclic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The pyrazolone ring system constitutes a chromophore, and its UV-Vis spectrum is expected to exhibit absorption maxima (λ_max) characteristic of π → π* and n → π* transitions. The position and intensity of these absorptions can be influenced by the solvent polarity and the tautomeric form of the molecule. spectrabase.com For instance, the OH-tautomer, with its extended conjugation, would be expected to absorb at a longer wavelength compared to the CH or NH tautomers.

| Tautomer | Expected λ_max (nm) | Electronic Transition |

| NH-form | ~ 250 - 280 | π → π |

| OH-form | ~ 280 - 320 | π → π |

Interactive Data Table: Expected UV-Vis Absorption Maxima for Tautomers of this compound

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a successful crystal structure determination would unambiguously identify the tautomeric form present in the solid state.

Computational Chemistry and Theoretical Modeling of 3 Isopropyl 1h Pyrazol 5 4h One

Quantum-Chemical Calculations for Electronic Structure and Tautomeric Stability

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of 3-isopropyl-1H-pyrazol-5(4H)-one. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape and the relative stabilities of its different forms. superfri.org

Pyrazolones, including the 3-isopropyl derivative, can exist in several tautomeric forms due to the migration of a proton. The three principal tautomers are the CH, OH, and NH forms. Theoretical studies consistently show that the NH form is the most stable tautomer for pyrazolone (B3327878) derivatives. This stability is attributed to the specific arrangement of atoms and the resulting electron distribution.

The electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined through these calculations. dntb.gov.ua The energy gap between HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally indicates higher stability.

Table 1: Calculated Properties of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| NH-form | 0.00 | -6.5 | -1.2 | 5.3 |

| OH-form | +5.7 | -6.2 | -1.5 | 4.7 |

| CH-form | +12.1 | -5.9 | -0.9 | 5.0 |

Note: The values in this table are illustrative and based on typical results from DFT calculations for similar pyrazolone structures. Actual values may vary depending on the specific computational method and basis set used.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity. nih.gov

These studies involve docking the this compound molecule into the active site of a target protein. The results provide a binding affinity score, which estimates the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net For instance, pyrazolone derivatives have been investigated as potential inhibitors of various enzymes, and docking studies can reveal the key amino acid residues involved in the binding. nih.govnih.gov

Molecular dynamics (MD) simulations can further refine the docking results. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the ligand-target complex. This allows for the assessment of the stability of the binding pose and the conformational changes that may occur upon binding.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | TYR 88, LEU 121, PHE 210 |

| Hydrogen Bonds | 1 (with TYR 88) |

| Hydrophobic Interactions | LEU 121, PHE 210 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

ADME-Tox Prediction and In Silico Screening Methodologies

In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery and chemical safety assessment. nih.govipinnovative.com These computational methods use quantitative structure-activity relationships (QSAR) and other modeling techniques to predict the pharmacokinetic and toxicological properties of a compound before it is synthesized and tested in the lab.

For this compound, ADME-Tox prediction can provide valuable information on its potential as a drug candidate. Parameters such as oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity can be estimated. ipinnovative.comarabjchem.org These predictions help in prioritizing compounds for further experimental investigation and in identifying potential liabilities early in the development process. nih.gov

In silico screening methodologies, such as virtual screening, leverage large chemical databases and computational tools to identify compounds with a desired biological activity. acs.org For pyrazolone derivatives, virtual screening can be used to search for molecules with similar structural features to known active compounds or to identify novel scaffolds that are predicted to bind to a specific biological target. nih.govacs.org

Table 3: Predicted ADME-Tox Properties of this compound

| Property | Predicted Value/Classification |

| Oral Bioavailability | High |

| Blood-Brain Barrier Penetration | Low |

| CYP450 2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low risk |

| Mutagenicity (Ames test) | Non-mutagenic |

Note: These are predicted values and should be confirmed by experimental studies. The data is illustrative of typical in silico predictions.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are also employed to investigate the mechanisms of chemical reactions, providing a step-by-step understanding of how reactants are converted into products. For the synthesis of this compound, computational studies can help to elucidate the reaction pathway, identify key intermediates and transition states, and explain the observed regioselectivity and stereoselectivity. mdpi.com

For example, the synthesis of pyrazolones often involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. arabjchem.org Computational modeling can be used to calculate the activation energies for different possible reaction pathways, thereby determining the most likely mechanism. This information is invaluable for optimizing reaction conditions to improve yield and purity.

Furthermore, computational studies can shed light on more complex reaction mechanisms, such as multicomponent reactions or those involving rearrangements. nih.govmdpi.com

Medicinal Chemistry and Pharmacological Potential of 3 Isopropyl 1h Pyrazol 5 4h One Derivatives

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrazole (B372694) derivatives, SAR studies have revealed that modifications at various positions of the pyrazole ring significantly influence their pharmacological effects.

The pyrazole core is considered a privileged scaffold in medicinal chemistry for developing kinase inhibitors. nih.gov Small modifications to this core can have significant effects on the selectivity of the resulting compounds. For instance, in the development of kinase inhibitors, attaching alkyl residues to the pyrazole ring has been shown to lead to non-selective inhibitors. nih.gov

In the context of antitubercular agents, SAR studies on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have highlighted the necessity of an aromatic ring at the R2 and R3 positions for activity against Mycobacterium tuberculosis. acs.org The presence or absence of a methyl group at the R4 position can also be detrimental or beneficial to the compound's potency, depending on the other substituents. acs.org For example, removing the methyl group at R4 was detrimental in one analogue but improved potency by four-fold in another. acs.org An isopropyl substitution at the same position resulted in an inactive compound. acs.org

For anticancer activity, the linkage of a pyrazole ring with other fragments, such as sulphaguanidine via a diazo linker, is expected to enhance cytotoxic activity and cyclin-dependent kinase (CDK) degrading interactions. researchgate.net The carbonyl group (C=O) within the pyrazolidine-3,5-dione (B2422599) structure is considered pivotal for many of its biological activities. researchgate.net

In the development of receptor inverse agonists, such as for the 5-HT2A receptor, a series of phenyl pyrazole derivatives were optimized for selectivity, solubility, and antiplatelet activity, leading to the discovery of potent drug candidates. nih.gov

Mechanisms of Action at Molecular and Cellular Levels

The diverse pharmacological effects of 3-isopropyl-1H-pyrazol-5(4H)-one derivatives stem from their interaction with various molecular and cellular targets.

A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. nih.govmdpi.com For example, the derivative FR140423 was found to be 150 times more selective for inhibiting COX-2 over COX-1. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Some derivatives, however, show equal inhibition of both COX-1 and COX-2 isoforms. bohrium.com

Another critical mechanism of action is kinase inhibition. Pyrazolone-based antitumor agents have been reported to inhibit a variety of kinases, including VEGFR-2, ALK, and c-Met. nih.gov The pyrazole scaffold is a well-established hinge-binding moiety for kinase inhibitors. nih.gov Derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK16, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. nih.govnih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore for targeting kinases. nih.gov

Some pyrazole derivatives exhibit unique analgesic mechanisms. The compound FR140423, in addition to its COX-2 inhibition, demonstrated morphine-like analgesic effects that were blocked by the mu-opioid antagonist naloxone, suggesting an interaction with the opioid system. nih.gov

Therapeutic Applications and Preclinical Investigations

Antimicrobial Agents (Antibacterial, Antifungal)

Derivatives of pyrazol-5(4H)-one have demonstrated significant potential as antimicrobial agents. nih.govarabjchem.org

In one study, a series of pyrazole derivatives were synthesized and screened for their antimicrobial activity. nih.gov Compound 3 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl)hydrazinecarboxamide) was found to be exceedingly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) was highly active against the Gram-positive bacterium Staphylococcus epidermidis (MIC: 0.25 μg/mL). nih.gov Furthermore, compound 2 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-hydroxyphenyl)methyl)hydrazinecarboxamide) showed high antifungal activity against Aspergillus niger with an MIC of 1 μg/mL. nih.gov

Another study reported on a new series of 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives. arabjchem.org Several of these compounds exhibited potent antibacterial activity against both Methicillin-susceptible (Staphylococcus aureus) and Methicillin-resistant (Staphylococcus aureus) strains, with MIC values ranging from 4 to 16 µg/mL. arabjchem.org Certain derivatives also displayed potent antifungal activity against Aspergillus niger, with MICs between 16 and 32 µg/mL, comparing favorably to fluconazole (B54011) (MIC = 128 µg/mL). arabjchem.org

| Compound | Target Organism | MIC (µg/mL) | Reference Drug | Ref. |

| Compound 3 | Escherichia coli | 0.25 | Ciprofloxacin (0.5) | nih.gov |

| Compound 4 | Staphylococcus epidermidis | 0.25 | Ciprofloxacin (4) | nih.gov |

| Compound 2 | Aspergillus niger | 1 | Clotrimazole | nih.gov |

| Compounds 3d, 3m, 4a, 4b, 4d, 4g | S. aureus (MSSA & MRSA) | 4-16 | Ciprofloxacin (8-16) | arabjchem.org |

| Compounds 4a, 4h, 4i, 4l | Aspergillus niger | 16-32 | Fluconazole (128) | arabjchem.org |

Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is a well-known feature of several anti-inflammatory and analgesic drugs. mdpi.comrjpbr.com Research has focused on synthesizing new derivatives with improved efficacy and safety profiles. nih.govmdpi.com

A novel pyrazole derivative, FR140423, demonstrated potent anti-inflammatory effects in carrageenan-induced paw edema and adjuvant arthritis models, being two- to three-fold more potent than indomethacin. nih.gov Importantly, it did not cause gastric lesions, a common side effect of traditional NSAIDs. nih.gov In a yeast-induced hyperalgesia model, its anti-hyperalgesic effect was five times more potent than indomethacin. nih.gov

In another study, a series of pyrazole derivatives were evaluated for anti-inflammatory activity. nih.gov Compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) showed better anti-inflammatory activity compared to the standard drug Diclofenac sodium. nih.gov

| Derivative Type/Compound | Activity | Potency/Efficacy | Reference Drug | Ref. |

| FR140423 | Anti-inflammatory | 2-3 times more potent | Indomethacin | nih.gov |

| FR140423 | Anti-hyperalgesic | 5 times more potent | Indomethacin | nih.gov |

| Compound 4 | Anti-inflammatory | Better activity | Diclofenac sodium | nih.gov |

| Compound 133 | Anti-inflammatory | ED50 of 0.8575 mmol/kg | - | mdpi.com |

| Compound 149 | Analgesic & Anti-inflammatory | Superior activity | Celecoxib, Indomethacin | mdpi.com |

Anticancer and Antitumor Activities (e.g., Kinase Inhibition)

The antiproliferative properties of pyrazole derivatives have been extensively investigated, with many compounds showing promising activity against various cancer cell lines. nih.govnih.gov

A series of pyrazolidine-3,5-dione derivatives were synthesized and evaluated for their cytotoxic activity. researchgate.net Four compounds (VII, VIII, X, and XIII) showed potent cytotoxicity against HePG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cells, with IC50 values ranging from 2.86 to 25.89 µM. researchgate.net Compound XIII was particularly notable for its high selectivity towards cancer cells and its potent inhibition of CDK-9 (IC50 = 0.16 µM). researchgate.net

In a study on 1,3-diarylpyrazolones, compound P7 was screened against a panel of 485 kinases and found to inhibit several oncogenic kinases. nih.gov Other derivatives, P13 and P14 , were found to induce cell cycle arrest at the G2/M checkpoint in NCI-H522 non-small cell lung cancer cells. nih.gov

Furthermore, new pyrazolo[3,4-d]pyrimidin-4-one derivatives were tested for antitumor activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov Compound 10e (3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one) displayed the most potent inhibitory activity with an IC50 of 11 µM. nih.gov

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism/Target | Ref. |

| Compound XIII | HePG2 | 6.57 | CDK-9 inhibitor | researchgate.net |

| Compound XIII | HCT-116 | 9.54 | CDK-9 inhibitor | researchgate.net |

| Compound XIII | MCF-7 | 7.97 | CDK-9 inhibitor | researchgate.net |

| Compound 10e | MCF-7 | 11 | Not specified | nih.gov |

| Compound 10d | MCF-7 | 12 | Not specified | nih.gov |

| Compound 28 | - | CDK12: 0.009, CDK13: 0.0058 | CDK12/13 inhibitor | nih.gov |

Antiviral and Antitubercular Activities

The therapeutic reach of pyrazole derivatives also extends to infectious diseases, including viral and mycobacterial infections.

A library of 1,3,5-triphenyl-pyrazoline compounds was screened for antiviral activity. nih.gov Many of these compounds exhibited specific and potent activity against Yellow Fever Virus (YFV), with EC50 values in the low micromolar range, representing a nearly 10-fold improvement in potency compared to the reference inhibitor, 6-azauridine. nih.gov Time-of-addition experiments suggested that these compounds act early in the viral replication cycle. nih.gov

In the search for new antitubercular agents, pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a promising lead scaffold. acs.org Through the synthesis of a focused library of analogues, significant improvements in antitubercular activity were achieved. acs.org For example, compound P26 showed a 4-fold increase in potency compared to its parent compound, while compound P19 also showed improved potency with a MIC of 2.73 μM against Mycobacterium tuberculosis. acs.org

Central Nervous System (CNS) Modulators and Other Pharmacological Targets

The pyrazolone (B3327878) core has been extensively studied for its diverse pharmacological activities, including its effects on the central nervous system. nih.govresearchgate.net While specific research on this compound derivatives as CNS modulators is limited, the broader class of pyrazole and pyrazoline derivatives has shown significant potential in this area, particularly as anticonvulsant and monoamine oxidase (MAO) inhibitors. nih.govnih.gov

Numerous studies have highlighted the anticonvulsant properties of pyrazole derivatives. nih.govresearchgate.net For instance, a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides were evaluated for their anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures in mice. Several of these compounds demonstrated significant protection in both models.

In other research, newly synthesized pyrazoline derivatives have also been identified as potent anticonvulsant agents. jocpr.com It has been noted that the presence of an electron-withdrawing group on the phenyl ring of indolyl pyrazoline derivatives enhances their anticonvulsant effect. researchgate.net While these findings are promising, further research is needed to specifically evaluate the anticonvulsant potential of derivatives of this compound.

Monoamine oxidases (MAOs) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition can be a therapeutic strategy for neurological disorders like depression and Parkinson's disease. nih.govacs.org Several pyrazoline derivatives have been identified as potent and selective MAO inhibitors.

For example, a series of 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives were synthesized and showed inhibitory activity against both MAO-A and MAO-B isoforms, with some compounds exhibiting high potency with Ki values in the nanomolar range. acs.org Another study on ethyl and phenyl carbamate (B1207046) derivatives of pyrazoline found them to be selective MAO-A inhibitors, with one compound showing potency comparable to the standard drug moclobemide. acs.org The substitution pattern on the pyrazoline ring was found to be critical for the inhibitory activity and selectivity. acs.org

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives | MAO-A and MAO-B | High activity against both isoforms with Ki values in the nanomolar range. | acs.org |

| Ethyl and phenyl carbamate derivatives of pyrazoline | MAO-A | Selective MAO-A inhibitors; one compound as potent as moclobemide. | acs.org |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | MAO-A | Potent and selective inhibitors of MAO-A. | acs.org |

Beyond CNS modulation, pyrazolone derivatives are known to interact with a variety of other pharmacological targets, exhibiting activities such as anti-inflammatory, analgesic, and antimicrobial effects. mdpi.comnih.gov For instance, some 3,5-diphenyl-1H-pyrazole derivatives have demonstrated considerable sedative, local anesthetic, and platelet antiaggregating activities. nih.gov The anti-inflammatory properties of pyrazole derivatives are particularly well-documented, with some compounds showing significant inhibition of carrageenan-induced paw edema in animal models. mdpi.comnih.gov The development of pyrazolo[1,5-a]quinazolines has also led to the discovery of novel anti-inflammatory agents. nih.gov

Free Radical Scavenging Activity

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. Several studies have investigated the free radical scavenging activity of pyrazolone derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

A study on functionalized pyrazolone analogues revealed their significant antiradical potency against the DPPH radical, with IC50 values ranging from 2.6 to 7.8 μM. nih.gov The antioxidant capacity was found to be influenced by the substitution pattern on the pyrazolone ring, with analogues bearing a catechol moiety showing the most potent activity. nih.gov The parent compound, 5-methyl-2,4-dihydro-3H-pyrazol-3-one, also exhibited antioxidant activity, though its derivatives showed enhanced potency. nih.gov

| Compound/Derivative Type | DPPH Radical Scavenging Activity (IC50 in µM) | Reference |

|---|---|---|

| Functionalized pyrazolone analogues | 2.6 - 7.8 | nih.gov |

| Non-substituted pyrazolone analogue | 5.1 ± 0.1 | nih.gov |

| R1, R2–diOH substituted pyrazolone analogue | 2.6 ± 0.1 | nih.gov |

| R2–CH3 substituted pyrazolone analogue | 3.5 ± 0.1 | nih.gov |

| R2–NO2 substituted pyrazolone analogue | 4.5 ± 0.1 | nih.gov |

| R1–NO2 substituted pyrazolone analogue | 7.8 ± 0.1 | nih.gov |

These findings highlight the potential of the pyrazolone scaffold in developing effective antioxidants. The mechanism of action is believed to involve either a hydrogen atom transfer (HAT) or a single-electron transfer followed by a proton transfer (SET-PT) pathway, depending on the solvent polarity. nih.gov

Development of this compound as a Lead Scaffold in Drug Discovery

The pyrazole ring is widely recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov This versatility has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications. nih.govacs.org

While specific research focusing on this compound as a lead scaffold is still emerging, the broader investigation into pyrazolone derivatives suggests its significant potential. The synthesis of various derivatives and their evaluation for a range of biological activities, as discussed in the preceding sections, forms the foundation for its development as a lead structure. For example, the preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines has led to the identification of potent RET protein kinase inhibitors. acs.org

The process of lead optimization, which involves modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties, is crucial in drug discovery. The diverse pharmacological activities exhibited by pyrazolone derivatives, including anticonvulsant, MAO inhibitory, and antioxidant effects, provide a strong rationale for selecting the this compound core for further development. The isopropyl group at the 3-position can influence the lipophilicity and steric interactions of the molecule with its target, potentially leading to improved pharmacological profiles.

Future research will likely focus on synthesizing a broader library of derivatives of this compound and conducting comprehensive structure-activity relationship (SAR) studies to identify compounds with optimal therapeutic potential.

Applications Beyond Medicinal Chemistry

Utilization in Dye Chemistry

Pyrazolone (B3327878) derivatives have long been recognized as important coupling components in the synthesis of azo dyes, a major class of synthetic colorants. The general method for producing these dyes involves the diazotization of a primary aromatic amine, followed by coupling the resulting diazonium salt with an active methylene (B1212753) compound, such as a pyrazolone. researchgate.netnih.gov The reactivity of the C-4 position in the pyrazolone ring of 3-isopropyl-1H-pyrazol-5(4H)-one makes it a suitable candidate for such coupling reactions, leading to the formation of brightly colored azo pyrazolone dyes.

Research has demonstrated the synthesis of novel azo and bisazo-5-pyrazolone dyes using isopropyl-substituted pyrazolone derivatives. For instance, azo dyes have been synthesized by coupling various arylamines with compounds like 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one and 3-isopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one. semanticscholar.org These studies confirm that the isopropyl substituent does not hinder the coupling reaction and that the resulting dyes exhibit interesting spectral properties. The specific shade of the dye can be tuned by varying the substituents on the aromatic amine used in the diazotization step.

While specific spectral data for azo dyes derived directly from the unsubstituted this compound is not extensively documented in readily available literature, the properties of closely related pyrazole (B372694) azo dyes provide insight into their potential characteristics. The table below summarizes the UV-Vis absorption maxima of some representative pyrazole azo dyes.

| Azo Dye Derivative | Coupling Component | Absorption Maximum (λmax) in nm | Solvent |

|---|---|---|---|

| 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid | Schäffer acid | Varies with pH (Orange in weakly acidic) | Aqueous solution |

| 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol | Resorcinol | Varies with pH (Yellowish-orange in weakly acidic) | Aqueous solution |

| 4-arylazo-3,5-diamino-1H-pyrazoles | 3,5-diaminopyrazole | Broad absorption in visible region | Various |

| Luminol azo 1-(4'-sulfophenyl)-3-methyl-5-pyrazolone | 1-(4-sulfophenyl)-3-methyl-5-pyrazolone | Dependent on solvent polarity | Various polar solvents |

Table 1: Spectroscopic data for representative pyrazole azo dyes. The data for λmax can vary based on the specific substituents and the solvent used. nih.govresearchgate.netekb.egnih.gov

Role in Materials Science (e.g., Electronic or Optical Properties)

The field of materials science has seen a growing interest in organic and metal-organic compounds for applications in electronics and optics. Pyrazolone derivatives and their metal complexes have emerged as promising candidates due to their tunable electronic structures and photoluminescent properties.

Coordination compounds of pyrazolone-based ligands with metals like zinc(II) have been shown to exhibit tunable luminescence, with emissions ranging from blue to orange depending on the substituents on the ligand. scispace.comnih.gov These complexes often demonstrate high thermal stability, a crucial property for their use as electroluminescent materials in devices such as organic light-emitting diodes (OLEDs). The photoluminescence quantum yields of some metal complexes can be quite high, with reports of a dinuclear aluminum(III) complex achieving a near-unity quantum yield. scispace.com

While specific studies on the electronic and optical properties of this compound complexes are not widely reported, the general behavior of pyrazolone-based materials suggests its potential. The isopropyl group, being an electron-donating alkyl group, could influence the electronic properties of the resulting metal complexes, potentially affecting their emission spectra and quantum yields. The formation of Schiff base ligands from 4-formyl-pyrazolone derivatives, which are then complexed with metal ions, is a common strategy to create these functional materials. researchgate.net

| Pyrazolone-Based Material | Metal Ion | Observed Property | Potential Application |

|---|---|---|---|

| Zinc complexes of pyrazolone-based azomethine ligands | Zn(II) | Tunable luminescence (blue to orange), high thermal stability | Organic Light-Emitting Diodes (OLEDs) |

| Copper(I) complexes with 3-(2-pyridyl)pyrazole and phosphine (B1218219) ligands | Cu(I) | Bright yellow-green emission in solid state | Emissive materials |

| Anionic lanthanide complexes with 3-methyl-1-phenyl-4-formylpyrazole-5-one | Tb(III), Sm(III) | Strong luminescence in solid state | Luminescent probes, optical devices |

Table 2: Examples of pyrazolone-based materials and their properties. scispace.comnih.govmdpi.com

Chelation Chemistry and Metal Ion Complexation

The pyrazolone ring system contains both nitrogen and oxygen donor atoms, making it an excellent chelating agent capable of forming stable complexes with a wide variety of metal ions. nih.gov The tautomeric nature of the pyrazolone ring allows for the deprotonation of the hydroxyl group (in the enol form) or the N-H proton, facilitating coordination with metal cations.

Pyrazolones have been demonstrated to form complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II), as well as with f-block elements like lanthanides. semanticscholar.orgresearchgate.net The resulting metal complexes can have various geometries, including octahedral and tetrahedral, depending on the metal ion and the stoichiometry of the ligand. semanticscholar.org

Lanthanide complexes with pyrazolone derivatives are of particular interest due to their potential applications in luminescent materials and as probes in biological systems. mdpi.com The pyrazolone ligand can act as an "antenna," absorbing energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelength.

| Ligand | Metal Ion(s) | Coordination/Application Highlight |

|---|---|---|

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Forms tetrahedral and square planar complexes. researchgate.net |

| 3-Amino-1H-1,2,4-triazole-5-carboxylic acid | Zn(II), Mn(II), Fe(II), Cd(II) | Forms discrete mononuclear complexes to layered materials. |

| 3-methyl-1-phenyl-4-formylpyrazole-5-one | Nd(III), Sm(III), Eu(III), Tb(III) | Forms anionic tetrakis complexes with lanthanides. mdpi.com |

| General pyrazolone derivatives | Transition metals (Cu, Ni, Co, Zn) | Used as chromogenic reagents for spectrophotometric determination. nih.govresearchgate.net |

Table 3: Examples of pyrazole and pyrazolone derivatives in metal complexation. nih.govresearchgate.netmdpi.comresearchgate.net

Future Perspectives and Research Directions

Novel Synthetic Methodologies and Sustainable Synthesis Approaches

The classic Knorr synthesis, involving the condensation of β-ketoesters with hydrazines, has long been the standard for producing pyrazolones. nih.govresearchgate.net However, future research is increasingly directed towards methodologies that are not only novel but also adhere to the principles of green chemistry.

Novel Synthetic Routes: The development of innovative synthetic pathways is crucial for accessing diverse pyrazolone (B3327878) derivatives. Modern organic synthesis techniques, such as multicomponent reactions (MCRs), are gaining prominence. For instance, one-pot, four-component reactions have been successfully used to prepare pyranopyrazoles, highlighting the efficiency of MCRs in generating complex molecules in a single step. mdpi.com Another promising avenue is the use of cascade reactions, which allow for the formation of multiple chemical bonds in a sequential manner, often leading to complex fused heterocyclic systems under mild conditions. rsc.org Researchers are also exploring the use of dehydroacetic acid as a versatile starting material to access pyrimidine (B1678525) and pyrazole-containing hybrids. asianpubs.org

Sustainable "Green" Synthesis: A major thrust in chemical synthesis is the adoption of environmentally benign practices. researchgate.net This involves using greener solvents, particularly water, and developing solvent-free reaction conditions. thieme-connect.comacs.org The use of heterogeneous catalysts, such as nano-ZnO, CeO2/SiO2, and Amberlyst-70, is a key strategy. mdpi.comthieme-connect.com These catalysts are often reusable, cost-effective, and lead to high yields and simple work-up procedures. mdpi.com Microwave-assisted synthesis represents another green approach, significantly reducing reaction times and often improving yields compared to conventional heating methods. acs.org

| Catalyst/Method | Reactants | Product Type | Key Advantages |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate (B1235776) | 1,3,5-substituted pyrazoles | High yield (95%), short reaction time, simple work-up. mdpi.com |

| CeO2/SiO2 | Phenylhydrazine, Ethyl acetoacetate, Aldehyde, 2-naphthol | Multi-component pyrazolones | High yield (85-92%), heterogeneous catalysis. thieme-connect.com |

| Amberlyst-70 | Hydrazines, 1,3-diketones | Pyrazoles | Environmentally friendly, catalyst is non-toxic and reusable. mdpi.com |

| Microwave-Assisted | Chalcone, Hydrazine (B178648) | Pyrazolines | High yield, short reaction time (e.g., 5 minutes). acs.org |

| Imidazole in Water | Ethyl acetoacetate, Hydrazines | 2-pyrazoline-5-ones | Green solvent, simple methodology, short reaction time. acs.org |

Advanced Spectroscopic Characterization Techniques

The unambiguous structural elucidation of novel 3-isopropyl-1H-pyrazol-5(4H)-one derivatives is fundamental. While standard techniques like Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) remain essential, future research will leverage more advanced and integrated spectroscopic methods. asianpubs.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized compounds. rsc.org For complex structures and stereochemical analysis, two-dimensional NMR techniques (COSY, HSQC, HMBC) will be indispensable.

A particularly powerful technique for definitive structure confirmation is single-crystal X-ray diffraction. This method provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding intermolecular interactions and solid-state packing. acs.org The integration of UV-Vis spectroscopy and fluorescence spectroscopy will also be important, especially for derivatives designed for applications in materials science or as biological probes, to understand their photophysical properties. rsc.orgmdpi.com

Rational Design of Next-Generation Bioactive Agents

The pyrazolone core is a "privileged scaffold" found in numerous FDA-approved drugs. nih.gov The future of developing new therapeutic agents based on this compound lies in the rational design of molecules targeting specific biological endpoints. This approach moves beyond traditional screening to a more knowledge-based strategy.

Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying the pyrazolone core—for instance, by introducing different substituents at the N1, C3, and C4 positions—researchers can identify the key structural features required for a desired biological effect, such as anticancer or antimicrobial activity. nih.govnih.gov

Computational docking studies are becoming an integral part of this design process. These simulations predict how a pyrazolone derivative might bind to the active site of a biological target, such as an enzyme or receptor like VEGFR-2 or EGFR, which are implicated in cancer. nih.gov This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and selectivity. nih.govacs.org This strategy not only accelerates the discovery process but also reduces the reliance on extensive and costly experimental screening.

Exploration of New Application Areas

While pyrazolones are well-established as anti-inflammatory, analgesic, and antimicrobial agents, future research will unlock their potential in new and diverse fields. bohrium.comnih.gov

Oncology: A significant area of current and future research is the development of pyrazolone derivatives as anticancer agents. japsonline.com Studies have shown that these compounds can inhibit various cancer cell lines, and ongoing work focuses on developing derivatives that target specific cancer-related pathways, such as angiogenesis, by inhibiting kinases like VEGFR-2. japsonline.comnih.gov

Antiparasitic Agents: There is a pressing need for new drugs to treat parasitic diseases like schistosomiasis. Recent studies have demonstrated that pyrazoline derivatives exhibit potent and selective activity against Schistosoma mansoni worms ex vivo, opening a new therapeutic avenue for this class of compounds. nih.gov

Materials Science: The unique photophysical properties of some pyrazolone derivatives make them attractive candidates for applications in materials science. mdpi.com Research is exploring their use as fluorophores and in the development of dyes and pigments. bohrium.commdpi.com

Agrochemicals and Biofuel Additives: The biological activity of pyrazolones extends to their use as insecticides. bohrium.com Furthermore, recent computational studies suggest that pyrazoline analogues could serve as effective antioxidant additives for biodiesel, enhancing its stability and performance, which points towards a novel application in the renewable energy sector. acs.org

Integrated Experimental and Computational Research Strategies

The synergy between experimental synthesis and computational modeling represents the future of chemical research. For this compound and its derivatives, this integrated approach will be crucial for accelerating discovery and deepening understanding.

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can be used to predict the chemical reactivity, molecular structure, and spectroscopic properties of new pyrazolone derivatives before they are synthesized. acs.org This allows researchers to better understand the electronic nature of their targets. For instance, DFT and machine learning simulations have been used to evaluate the capacity of pyrazoline analogs to neutralize reactive oxygen species, providing a computational foundation for designing novel antioxidants. acs.org

Mechanism and Dynamics: Molecular Dynamics (MD) simulations can provide insights into the behavior of pyrazolone derivatives in biological environments. nih.gov These simulations can model the binding process of a drug to its target receptor over time, revealing key interactions and conformational changes that are not apparent from static docking studies alone.

Pharmacokinetics Prediction: A critical aspect of drug development is understanding a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can now predict these characteristics, including metabolic stability and cell permeability, from a compound's structure. rsc.orgacs.org This allows for the early identification of candidates with favorable pharmacokinetic profiles, streamlining the path from initial discovery to potential clinical application.

By combining these computational strategies with robust experimental validation, researchers can create a powerful feedback loop, where computational predictions guide experimental work, and experimental results refine the computational models. This integrated approach will be instrumental in unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-isopropyl-1H-pyrazol-5(4H)-one and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation of hydrazines with 1,3-dicarbonyl precursors. For derivatives, diazotization of aryl amines followed by coupling with this compound is a key step (e.g., to form azo complexes). Reaction conditions often involve glacial acetic acid as a catalyst and reflux in ethanol or DCM . Optimization includes controlling stoichiometry, temperature, and solvent polarity to avoid side products like hydrazo tautomers .

Q. How are spectroscopic techniques utilized to characterize this compound derivatives?

- Methodological Answer :

- FTIR : Identifies tautomeric forms (azo vs. hydrazo) via C=O (1680–1700 cm⁻¹) and N=N (1440–1480 cm⁻¹) stretches.

- NMR : Distinguishes substituent effects: Pyrazole ring protons appear at δ 6.0–7.5 ppm (¹H), while carbonyl carbons resonate at δ 160–170 ppm (¹³C).

- UV-Vis : Confirms conjugation in azo derivatives (λmax 400–500 nm). LC/MS and GC/MS validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve structural ambiguities in pyrazolone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, SHELX software refines bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings (e.g., 8–18° for phenyl substituents) . Weak interactions (C–H⋯O/N, π-stacking) are analyzed via PLATON to explain packing patterns. Hydrogen bonding networks (e.g., intramolecular N–H⋯O) stabilize keto tautomers .

Q. How do structural modifications (e.g., substituents) influence the reactivity and bioactivity of this compound?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity at the carbonyl group, favoring coordination with metals (e.g., Cr³⁺ in azo complexes) .

- Bulkier substituents (e.g., isopropyl) sterically hinder tautomerization, stabilizing specific conformations. Comparative bioactivity assays (e.g., antimicrobial screening) link substituent size/polarity to efficacy .

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data for tautomeric forms?

- Methodological Answer :

- Solid-state vs. solution studies : FTIR and XRD in solid state often show keto forms, while NMR in solution may indicate enol or hydrazo tautomers. Use variable-temperature NMR to track dynamic equilibria .

- Computational validation : DFT calculations (e.g., Gaussian) model tautomer stability (ΔG) to reconcile experimental discrepancies .

Q. What computational tools are recommended for modeling electronic properties and reaction mechanisms of pyrazolone derivatives?

- Methodological Answer :

- Molecular docking : AutoDock Vina evaluates binding affinities of azo derivatives to biological targets (e.g., enzymes).

- DFT : Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., charge transfer in metal complexes) .

- MD simulations : GROMACS models solvation effects on tautomer stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.